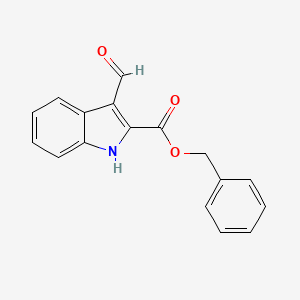
2-(Benzyloxy)-4-bromo-6-methylaniline
Übersicht
Beschreibung
2-(Benzyloxy)-4-bromo-6-methylaniline is an organic compound with the molecular formula C14H14BrNO It is a derivative of phenylamine, featuring a benzyloxy group at the second position, a bromine atom at the fourth position, and a methyl group at the sixth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-6-methylaniline typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-benzyloxy-6-methylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Protection and Deprotection: The amino group may be protected using a suitable protecting group to prevent unwanted reactions during the bromination step. After bromination, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-4-bromo-6-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenylamines with different aryl or vinyl groups.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-4-bromo-6-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-4-bromo-6-methylaniline involves its interaction with specific molecular targets. The benzyloxy group and bromine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyloxy-4-chloro-6-methylphenylamine: Similar structure but with a chlorine atom instead of bromine.
2-Benzyloxy-4-fluoro-6-methylphenylamine: Similar structure but with a fluorine atom instead of bromine.
2-Benzyloxy-4-iodo-6-methylphenylamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-4-bromo-6-methylaniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it suitable for specific applications where other halogenated compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H14BrNO |
|---|---|
Molekulargewicht |
292.17 g/mol |
IUPAC-Name |
4-bromo-2-methyl-6-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14BrNO/c1-10-7-12(15)8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |
InChI-Schlüssel |
KGZFHXMRKIQITQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)OCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Bromo-3-[(methoxymethoxy)methyl]benzene](/img/structure/B8666811.png)

![Acetamide, N-[2-[4-(dimethylamino)phenyl]-1,1-dimethylethyl]-](/img/structure/B8666824.png)

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B8666835.png)








![1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]-](/img/structure/B8666905.png)
